Acanthoside D is a natural product found in Pyrola japonica, Daphne giraldii, and other organisms with data available.
Syringaresinol-di-O-glucoside
CAS No.: 66791-77-3
Cat. No.: VC21346268
Molecular Formula: C34H46O18
Molecular Weight: 742.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66791-77-3 |
---|---|
Molecular Formula | C34H46O18 |
Molecular Weight | 742.7 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,33+,34+/m1/s1 |
Standard InChI Key | FFDULTAFAQRACT-NYYYOYJKSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
Canonical SMILES | COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
Syringaresinol-di-O-glucoside is a phenolic compound primarily extracted from plants such as Polygonatum sibiricum and found in other organisms like Pyrola japonica and Daphne giraldii . It is known for its roles as a plant metabolite, antioxidant, and anti-inflammatory agent . This compound has garnered significant attention due to its potential therapeutic effects, particularly in the management of diabetes and oxidative stress.
Antidiabetic Effects
Research has demonstrated that Syringaresinol-di-O-glucoside exhibits significant antidiabetic effects in streptozocin (STZ)-induced diabetic mice. Studies have shown that treatment with this compound at doses of 25, 50, and 75 mg/kg can promote insulin secretion and reduce fasting blood glucose levels . Additionally, it decreases the levels of total cholesterol (TC), triglyceride (TG), low-density lipoprotein cholesterol (LDL-C), very low-density lipoprotein cholesterol (VLDL-C), and free fatty acids (FFA) in the serum of diabetic mice .
Table 1: Effects of Syringaresinol-di-O-glucoside on Lipid Profiles in Diabetic Mice
Parameter | Normal Group | Model Group | SOG Treatment (mg/kg) |
---|---|---|---|
TC | Normal | Increased | Decreased (25, 50, 75) |
TG | Normal | Increased | Decreased (25, 50, 75) |
LDL-C | Normal | Increased | Decreased (25, 50, 75) |
VLDL-C | Normal | Increased | Decreased (50, 75) |
HDL-C | Normal | Decreased | Increased (25, 50, 75) |
FFA | Normal | Increased | Decreased (25, 50, 75) |
Antioxidative Effects
Syringaresinol-di-O-glucoside also exhibits antioxidative properties by reducing oxidative stress markers in diabetic mice. It decreases malondialdehyde (MDA) levels and modulates the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the kidneys . Furthermore, it enhances the total antioxidant capacity (T-AOC) in the kidneys, indicating its protective role against oxidative damage .
Table 2: Effects of Syringaresinol-di-O-glucoside on Oxidative Stress Markers
Marker | Normal Group | Model Group | SOG Treatment (mg/kg) |
---|---|---|---|
MDA | Normal | Increased | Decreased (25, 50, 75) |
SOD | Normal | Altered | Decreased (25, 50, 75) |
CAT | Normal | Altered | Decreased (25, 50, 75) |
T-AOC | Normal | Decreased | Increased (25, 50, 75) |
Anti-inflammatory and Other Effects
In addition to its antidiabetic and antioxidative effects, Syringaresinol-di-O-glucoside has been shown to reduce pancreatic interleukin-6 (IL-6) levels in diabetic mice, indicating its anti-inflammatory properties . It also downregulates the expression of nitrotyrosine and transforming growth factor-β1 (TGF-β1) in the kidneys, which are associated with oxidative stress and fibrosis .
Table 3: Effects of Syringaresinol-di-O-glucoside on Inflammatory and Fibrotic Markers
Marker | Normal Group | Model Group | SOG Treatment (mg/kg) |
---|---|---|---|
IL-6 | Normal | Increased | Decreased (25, 50, 75) |
Nitrotyrosine | Normal | Increased | Decreased (25, 50, 75) |
TGF-β1 | Normal | Increased | Decreased (50, 75) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume